molecular formula C16H25NO4 B1416538 Di-tert-butyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate CAS No. 94461-44-6

Di-tert-butyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate

Cat. No. B1416538
CAS RN: 94461-44-6
M. Wt: 295.37 g/mol
InChI Key: KQSCGNZQARWILK-UHFFFAOYSA-N
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Description

Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C16H25NO4 . It has an average mass of 295.374 Da and a monoisotopic mass of 295.178345 Da .


Synthesis Analysis

The compound was prepared by a Knorr-type reaction from the condensation of tert-butyl acetoacetate and tert-butyl oximinoacetoacetate .


Molecular Structure Analysis

In the molecule, the non-H atoms, except for the two tert-butyl groups, are roughly planar (r.m.s. deviation of the non-H atoms = 0.086 Å) .


Chemical Reactions Analysis

In the crystal, molecules are linked into inversion dimers by pairs of N—H⋯O hydrogen bonds, forming R 2 2 (10) ring motifs .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 403.4±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.5±3.0 kJ/mol and a flash point of 197.8±27.3 °C . The index of refraction is 1.505, and it has a molar refractivity of 81.6±0.3 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .

Scientific Research Applications

  • Crystallography
    • In the field of crystallography, this compound has been studied for its interesting structural properties .
    • The non-H atoms, except for the two tert-butyl groups, are roughly planar . In the crystal, molecules are linked into inversion dimers by pairs of N—H…O hydrogen bonds, forming R22 (10) ring motifs .
    • The methods of application or experimental procedures in this field typically involve X-ray diffraction techniques to study the crystal structure .
    • The results show that the molecule has a planar structure, with the exception of the two tert-butyl groups .

properties

IUPAC Name

ditert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-9-11(13(18)20-15(3,4)5)10(2)17-12(9)14(19)21-16(6,7)8/h17H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSCGNZQARWILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC(C)(C)C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654360
Record name Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate

CAS RN

94461-44-6
Record name Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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